molecular formula C14H22N2O4S B2881937 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396751-07-7

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No. B2881937
CAS RN: 1396751-07-7
M. Wt: 314.4
InChI Key: FGCZJYOADFHEMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photodegradation and Hydrolysis Studies

  • Gatidou & Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides. Their research provides insights into the environmental behavior of these compounds, including their stability and breakdown under different conditions (Gatidou & Iatrou, 2011).

Organometallic Addition Reactions

  • Whipple & Reich (1991) described the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions. This work highlights the potential of urea derivatives in synthetic organic chemistry (Whipple & Reich, 1991).

Biosensor Development

  • Erfkamp, Guenther, & Gerlach (2019) developed a hydrogel-based biosensor for detecting urea, demonstrating the application of urea derivatives in sensor technology, particularly in industrial and biomedical fields (Erfkamp et al., 2019).

Immunoassay Techniques

  • Fang-shi (2007) developed an indirect competitive ELISA for determining isoproturon, a urea herbicide, in soil and flour. This study underscores the use of urea derivatives in developing sensitive immunochemical methods for environmental and food safety monitoring (Fang-shi, 2007).

Hydrophilicity Studies

  • Koga, Westh, Nishikawa, & Subramanian (2011) examined the hydrophilicity of N-methyl groups in compounds like trimethylamine-N-oxide and tetramethyl urea. Their findings contribute to a better understanding of molecular interactions in solutions, which is crucial for various fields like drug design and material science (Koga et al., 2011).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(18,9-21-4)8-15-13(17)16-10-5-6-11(19-2)12(7-10)20-3/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZJYOADFHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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